molecular formula C8H15Cl2N B2439261 4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride CAS No. 55022-89-4

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride

Cat. No.: B2439261
CAS No.: 55022-89-4
M. Wt: 196.12
InChI Key: LHSJJAUUFXPKOR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride is a chemical compound with the molecular formula C7H14ClN. It is a derivative of 1-azabicyclo[2.2.2]octane, commonly known as DABCO. This compound is of interest due to its unique structure and reactivity, making it useful in various chemical reactions and applications.

Mechanism of Action

Target of Action

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride, also known as DABCO, is a versatile compound used in organic chemistry . It is primarily used as a base, catalyst, and reagent . The primary targets of DABCO are organic substrates where it acts as a weak Lewis base .

Mode of Action

DABCO interacts with its targets through its basic, nucleophilic, and catalytic properties . The cyclic structure of DABCO and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This allows DABCO to exhibit the properties of an uncharged supernucleophile . The manifestation of supernucleophilic properties in combination with those of a nucleofuge enables the use of DABCO as a catalyst of a series of organic reactions .

Biochemical Pathways

DABCO is involved in various biochemical pathways, including the Morita–Baylis–Hillman and Knoevenagel reactions . It is also used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .

Pharmacokinetics

It is known that dabco is a solid organic compound that is hygroscopic and has good solubility in many polar, as well as nonpolar solvents . Its solubility in water, ethanol, and benzene at 25°C is 45 g, 77 g, and 51 g in 100 g of solvent, respectively . These properties may influence its absorption, distribution, metabolism, and excretion in a biological system.

Result of Action

The result of DABCO’s action depends on the specific reaction it is involved in. For instance, in the Morita–Baylis–Hillman reaction, DABCO acts as a catalyst, facilitating the reaction without being consumed . In organic synthesis, DABCO is used as a building block for the preparation of 1,4-disubstituted piperazines .

Action Environment

The action of DABCO can be influenced by environmental factors. For example, due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward CO2 and air moisture, DABCO must be stored under an inert gas atmosphere in a refrigerator . These factors can affect the stability and efficacy of DABCO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride typically involves the chloromethylation of 1-azabicyclo[2.2.2]octane. This can be achieved by reacting 1-azabicyclo[2.2.2]octane with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds as follows: [ \text{1-azabicyclo[2.2.2]octane} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Biological Activity

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride is a derivative of the bicyclic compound 1-azabicyclo[2.2.2]octane, which has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant pharmacological studies.

  • IUPAC Name: this compound
  • Molecular Formula: C7H12ClN·HCl
  • Molecular Weight: 179.09 g/mol

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission and have implications in various neurological disorders. The compound's structure allows it to act as a ligand at these receptors, influencing neuronal excitability and synaptic transmission.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of azabicyclo compounds exhibit significant antimicrobial properties:

  • Antibacterial Activity: A series of related compounds have shown high antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. For example, compounds derived from 1,4-diazabicyclo[2.2.2]octane exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ciprofloxacin against Staphylococcus aureus and Pseudomonas aeruginosa .
Pathogen MIC (µg/mL) Reference Compound
Staphylococcus aureus≤ 0.5Ciprofloxacin
Pseudomonas aeruginosa≤ 0.5Ciprofloxacin
Escherichia coli≤ 1Amoxicillin
  • Antiviral Activity: Compounds based on this bicyclic structure have also been evaluated for antiviral properties, particularly against influenza virus strains like H1N1. The antiviral activity was significantly enhanced in compounds with specific structural modifications .

Cytotoxicity Studies

While exploring the therapeutic potential of this compound, it is crucial to assess its cytotoxicity:

  • In vitro studies indicated that certain derivatives displayed low cytotoxic effects on mammalian cell lines, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Several studies have highlighted the potential applications of azabicyclo compounds:

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects of tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane against various pathogens, demonstrating rapid bactericidal activity within two hours .
  • Neuropharmacological Implications : Research indicates that compounds targeting nAChRs may offer therapeutic benefits for cognitive disorders and neuroprotection .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds reveal substantial brain penetration and low clearance rates, indicating potential for central nervous system applications .

Scientific Research Applications

Scientific Research Applications

4-(Chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride has been investigated for its potential roles in several areas of scientific research:

Neuroscience

The compound exhibits significant interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions such as learning and memory . Research indicates that it may modulate neurotransmitter systems, presenting opportunities for developing treatments for neurological disorders like Alzheimer's disease, schizophrenia, and mood disorders .

Cancer Research

Studies have shown that this compound may possess anticancer properties by inhibiting specific cancer cell lines . Its unique structure allows it to interact with cellular pathways involved in tumor growth and metastasis.

Chemical Synthesis

As a versatile reagent, this compound is utilized in various organic reactions, including the Morita–Baylis–Hillman reaction and Knoevenagel condensation . Its ability to act as a nucleophile or electrophile makes it valuable for synthesizing complex organic molecules.

Therapeutic Potential

The compound's interaction with nAChRs suggests it could be developed into a therapeutic agent with fewer side effects compared to traditional nicotine-based treatments . Its potential applications include:

  • Cognitive Enhancement : Targeting nAChRs may improve cognitive functions in neurodegenerative diseases.
  • Anxiolytic Effects : Modulating neurotransmitter systems could lead to new treatments for anxiety disorders.
  • Pain Management : Its pharmacological profile suggests potential utility in managing pain syndromes.

Properties

IUPAC Name

4-(chloromethyl)-1-azabicyclo[2.2.2]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN.ClH/c9-7-8-1-4-10(5-2-8)6-3-8;/h1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSJJAUUFXPKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CC2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55022-89-4
Record name 4-(chloromethyl)-1-azabicyclo[2.2.2]octane hydrochloride
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